molecular formula C18H22BN3O3 B14777864 2-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-4-carboxamide

2-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-4-carboxamide

Cat. No.: B14777864
M. Wt: 339.2 g/mol
InChI Key: CGWSDBTUCKQPJE-UHFFFAOYSA-N
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Description

2-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-4-carboxamide is an organic compound that features a pyrimidine core substituted with a boronate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-4-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents in aqueous or organic solvents.

    Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium on carbon.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

    Oxidation: Boronic acid derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-4-carboxamide involves interactions with molecular targets through its boronate ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various applications such as enzyme inhibition and molecular recognition . The pyrimidine core can also interact with biological targets, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-4-carboxamide is unique due to its combination of a boronate ester group and a pyrimidine core. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound in both research and industrial applications.

Properties

Molecular Formula

C18H22BN3O3

Molecular Weight

339.2 g/mol

IUPAC Name

2-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-4-carboxamide

InChI

InChI=1S/C18H22BN3O3/c1-12-20-11-10-15(21-12)16(23)22-14-9-7-6-8-13(14)19-24-17(2,3)18(4,5)25-19/h6-11H,1-5H3,(H,22,23)

InChI Key

CGWSDBTUCKQPJE-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2NC(=O)C3=NC(=NC=C3)C

Origin of Product

United States

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